molecular formula C16H14ClN3 B11838937 5-(4-Chlorophenyl)-2,3,5,6-tetrahydroimidazo[1,2-c]quinazoline CAS No. 23597-98-0

5-(4-Chlorophenyl)-2,3,5,6-tetrahydroimidazo[1,2-c]quinazoline

Cat. No.: B11838937
CAS No.: 23597-98-0
M. Wt: 283.75 g/mol
InChI Key: HSZXGIDMRWNJCF-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-2,3,5,6-tetrahydroimidazo[1,2-c]quinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties . This compound, with its unique structure, has garnered attention in medicinal chemistry for its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-2,3,5,6-tetrahydroimidazo[1,2-c]quinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzamide with 4-chlorobenzaldehyde in the presence of a suitable catalyst . The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the choice of catalysts and solvents can be tailored to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-2,3,5,6-tetrahydroimidazo[1,2-c]quinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-2,3,5,6-tetrahydroimidazo[1,2-c]quinazoline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in cell proliferation, leading to its anticancer effects. The compound can also disrupt bacterial cell wall synthesis, contributing to its antibacterial activity . The exact molecular pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline: A parent compound with a simpler structure but similar biological activities.

    4-Chlorophenylquinazoline: A derivative with a different substitution pattern.

    2,3-Dihydroquinazoline: A reduced form with distinct chemical properties.

Uniqueness

5-(4-Chlorophenyl)-2,3,5,6-tetrahydroimidazo[1,2-c]quinazoline stands out due to its unique tetrahydroimidazo ring fused to the quinazoline core. This structural feature imparts specific biological activities and enhances its potential as a therapeutic agent .

Properties

CAS No.

23597-98-0

Molecular Formula

C16H14ClN3

Molecular Weight

283.75 g/mol

IUPAC Name

5-(4-chlorophenyl)-2,3,5,6-tetrahydroimidazo[1,2-c]quinazoline

InChI

InChI=1S/C16H14ClN3/c17-12-7-5-11(6-8-12)15-19-14-4-2-1-3-13(14)16-18-9-10-20(15)16/h1-8,15,19H,9-10H2

InChI Key

HSZXGIDMRWNJCF-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(NC3=CC=CC=C3C2=N1)C4=CC=C(C=C4)Cl

Origin of Product

United States

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